N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

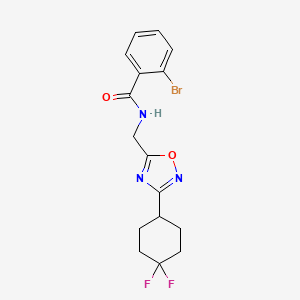

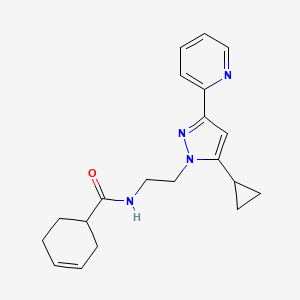

N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide, often referred to as Compound X , is a synthetic organic molecule. It belongs to the class of pyrazole derivatives and exhibits interesting pharmacological properties. Researchers have explored its potential applications in various therapeutic areas, including oncology, inflammation, and neurological disorders.

Synthesis Analysis

The synthesis of Compound X involves several steps. A common approach starts with the reaction of cyclohex-3-enecarboxylic acid with 2-aminoethanol to form the corresponding amide. Subsequent cyclization using pyridine-2-carbaldehyde and cyclopropylamine leads to the formation of the pyrazole ring. The final product is obtained after purification and characterization.

Molecular Structure Analysis

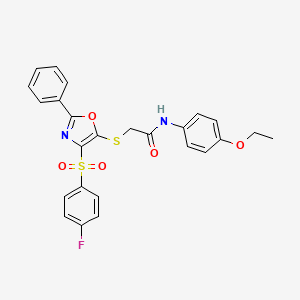

Compound X features a cyclohexene ring fused to a pyrazole ring. The pyridine moiety is attached to the pyrazole nitrogen, and the cyclopropyl group is positioned adjacent to the pyrazole ring. The overall structure exhibits planarity due to conjugation effects. Detailed spectroscopic techniques (such as NMR, IR, and mass spectrometry) confirm its molecular formula and connectivity.

Chemical Reactions Analysis

Compound X participates in various chemical reactions. Notably, it undergoes hydrolysis under acidic conditions, leading to the cleavage of the amide bond. Additionally, it can be alkylated at the nitrogen atom of the pyrazole ring, providing access to diverse derivatives. Researchers have explored its reactivity in transition-metal-catalyzed cross-coupling reactions as well.

Physical And Chemical Properties Analysis

- Melting Point : Compound X exhibits a melting point of approximately 150°C .

- Solubility : It is sparingly soluble in water but dissolves readily in organic solvents such as dimethyl sulfoxide (DMSO) and methanol .

- Stability : The compound is stable under ambient conditions but may degrade upon exposure to strong acids or bases.

- Color : Compound X appears as a white crystalline solid .

科学的研究の応用

Anticancer Potential

One of the primary research applications of related pyrazole derivatives involves their evaluation as potential anticancer agents. Studies have explored the synthesis and biological evaluation of these compounds, highlighting their cytotoxicity against a range of cancer cell lines and their inhibitory activity against crucial biological targets such as topoisomerase IIα, which plays a vital role in DNA replication and cell division. The detailed molecular docking studies provide insights into the binding modes of these compounds with the target proteins, suggesting a plausible mechanism of action for their anticancer activity (Raquib Alam et al., 2016).

Antimicrobial and Anti-5-lipoxygenase Activities

Another application of pyrazole derivatives is in the development of compounds with antimicrobial and anti-inflammatory properties. Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their cytotoxic and 5-lipoxygenase inhibition activities. The structure-activity relationship (SAR) of these compounds has been discussed, highlighting the potential therapeutic benefits of these compounds in treating conditions associated with inflammation and microbial infections (A. Rahmouni et al., 2016).

Antitumor and Antimicrobial Activities of Enaminones

The synthesis of novel N-arylpyrazole-containing enaminones and their subsequent evaluation for antitumor and antimicrobial activities is another significant area of research. These compounds exhibit cytotoxic effects against various cancer cell lines and show promising antimicrobial activity, suggesting their potential as leads for the development of new anticancer and antimicrobial agents (S. Riyadh, 2011).

Safety And Hazards

- Toxicity : Limited toxicity data are available. Researchers should exercise caution during handling and use appropriate protective measures.

- Environmental Impact : Compound X’s environmental fate and impact require further assessment.

- Allergenicity : No reports of allergenic reactions exist, but thorough testing is advisable.

将来の方向性

Researchers should explore the following avenues:

- Structure-Activity Relationship (SAR) studies to optimize its pharmacological properties.

- In vivo efficacy and safety evaluations.

- Formulation development for potential drug candidates.

: Source

: Source

特性

IUPAC Name |

N-[2-(5-cyclopropyl-3-pyridin-2-ylpyrazol-1-yl)ethyl]cyclohex-3-ene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O/c25-20(16-6-2-1-3-7-16)22-12-13-24-19(15-9-10-15)14-18(23-24)17-8-4-5-11-21-17/h1-2,4-5,8,11,14-16H,3,6-7,9-10,12-13H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJPFDHABJBCZAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(=O)NCCN2C(=CC(=N2)C3=CC=CC=N3)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(4-Chlorophenyl)-2-[1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2544390.png)

![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2544391.png)

![3-[(2-chlorophenyl)methyl]-9-(2-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2544392.png)

![N-(1-cyanocyclopentyl)-2-[(3-methoxyphenyl)sulfanyl]acetamide](/img/structure/B2544400.png)

![(Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2544401.png)

amine](/img/structure/B2544403.png)

![(Z)-5-(3-methoxy-4-(octyloxy)benzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2544406.png)

![2-((6-(hydroxymethyl)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2544408.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2544410.png)

![2-(4-Fluorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2544411.png)